N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a piperidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is further reacted with pyrazine-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyrazine ring can produce dihydropyrazine derivatives .
Scientific Research Applications
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives and piperidine-containing molecules. Examples include:
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide
- Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H26N2O5S
- Molecular Weight : 426.5 g/mol
- CAS Number : 1421483-06-8
The biological activity of this compound appears to be linked to its structural components, which enable it to interact with various biological targets. The furan and pyrazine moieties are known to contribute to the compound's ability to inhibit certain enzymes and modulate signaling pathways involved in disease processes.
Antimicrobial Activity
Research has highlighted the compound's antimicrobial properties, particularly against pathogenic bacteria. In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Pathogen | MIC (μg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |
Staphylococcus epidermidis | 0.25 - 0.30 | Bactericidal |
Antitumor Activity
This compound has also been evaluated for its antitumor potential. Studies indicate that it can inhibit the growth of cancer cell lines, particularly those associated with breast cancer . The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism that may involve the modulation of apoptotic pathways.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases. Its anti-inflammatory activity is hypothesized to result from the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial efficacy with a focus on biofilm formation inhibition .
- Cancer Cell Line Studies : Research involving MCF-7 and MDA-MB-231 breast cancer cell lines revealed that certain pyrazole derivatives exhibited cytotoxic effects, with this compound being one of the more potent compounds tested .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives have provided insights into how modifications can enhance biological activity. The presence of specific functional groups has been correlated with increased potency against various biological targets .
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-15(14-10-17-4-5-18-14)19-9-12-1-6-20(7-2-12)16(22)13-3-8-23-11-13/h3-5,8,10-12H,1-2,6-7,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDZRICNZJXJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC=CN=C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.